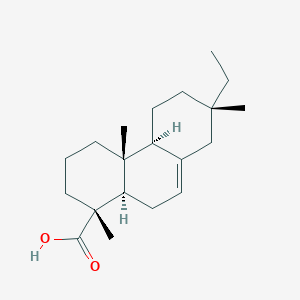

Dihydroisopimaric acid

Description

Contextualizing Dihydroisopimaric (B1506342) Acid within Resin Acid Chemistry

Dihydroisopimaric acid is a tricyclic diterpenoid belonging to the pimarane (B1242903) class of resin acids. Resin acids are major components of the resin of coniferous trees, such as those from the Pinus (pine) and Larix (larch) genera. researchgate.net this compound is structurally a derivative of Isopimaric acid, another well-known resin acid. researchgate.net The key distinction is the saturation of the vinyl group at the C13 position, making it 15,16-dihydroisopimaric acid. researchgate.net

This compound shares the characteristic tricyclic core of pimarane-type diterpenoids and serves as a versatile starting material, or chiral scaffold, for the synthesis of more complex molecules. researchgate.netresearchgate.net Its availability from natural sources makes it an attractive subject for chemical modification and synthetic studies aimed at producing novel derivatives with specific properties. researchgate.net Research has demonstrated its utility in various chemical transformations, including oxidation and amination reactions, to generate a library of related compounds. researchgate.netd-nb.info

Below are the chemical and physical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 5673-36-9 chemsrc.com |

| Molecular Formula | C20H32O2 alfa-chemistry.com |

| Molecular Weight | 304.47 g/mol alfa-chemistry.com |

Significance of Investigating Complex Natural Compounds in Academic Research

The investigation of complex natural compounds like this compound is a cornerstone of modern chemical and pharmaceutical research. These molecules, sculpted by evolution, offer a vast reservoir of structural diversity and biological activity that often surpasses what can be conceived through purely synthetic approaches. nih.govengineering.org.cn Studying these compounds provides invaluable insights into biosynthetic pathways and inspires the development of new synthetic methodologies. engineering.org.cn

One of the primary drivers for this research is the potential for drug discovery. nih.gov Natural products have historically been a prolific source of therapeutic agents, and their complex three-dimensional structures are often critical to their biological function. The structural complexity of molecules like diterpenoids presents significant challenges to synthetic chemists, and overcoming these hurdles often leads to the discovery of novel reactions and strategies that broaden the toolkit of organic synthesis. acs.org

Furthermore, the synthesis and modification of natural products allow for the creation of extensive compound libraries. These libraries can be screened to identify molecules with enhanced or novel biological activities, contributing to a deeper understanding of structure-activity relationships. engineering.org.cn Research into compounds like this compound and its derivatives has led to the synthesis of various nitrogen-containing diterpenoids and other modified structures, showcasing the potential to generate new chemical entities from a single natural precursor. d-nb.infonih.gov This exploration of "chemical space" around a natural product scaffold is a powerful strategy in the search for new functional molecules. pnas.org

The table below summarizes selected research findings related to the synthetic modification of this compound and its derivatives.

| Reaction Type | Starting Material/Derivative | Key Reagents/Conditions | Primary Products | Reference |

|---|---|---|---|---|

| Oxidation | Methyl dihydroisopimarate | 3-chloroperbenzoic acid | 7,8-epoxy-derivatives and 7α-hydroxydihydrosandaracopimarate | researchgate.net |

| Oxidation | This compound or its ester | Selenium dioxide in dioxane | 14α-hydroxy-derivatives | researchgate.net |

| Allylic Amination | Methyl 14α-hydroxy-15,16-dihydroisopimarate | AuCl3/AgOTf, various anilines | 7α-anilino-15,16-dihydrosandaracopimaric acid derivatives | d-nb.infonih.gov |

| Decarboxylation | This compound | Lead tetraacetate | Mixture of olefins and an acetoxy-substituted compound | cdnsciencepub.com |

| Acid Treatment | This compound | Acid catalysis | γ-lactone | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 |

InChI Key |

NQJDHQUUJULIEJ-KRFUXDQASA-N |

Isomeric SMILES |

CC[C@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C |

Canonical SMILES |

CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C |

Origin of Product |

United States |

Isolation, Occurrence, and Biodiversity Sourcing of Dihydroisopimaric Acid

Presence in Plant Genera and Species

The distribution of dihydroisopimaric (B1506342) acid and its related parent compounds is specific to certain plant families and genera. Research has identified its presence in both temperate and tropical flora.

Dihydroisopimaric acid is a known constituent of the resinous exudates of several coniferous trees. It often co-occurs with its precursor, isopimaric acid, which is a readily available tricyclic diterpenoid found in the resin of conifers from the Pinus (pine), Larix (larch), and Picea (spruce) genera. researchgate.netnih.govgoogle.com The hydrogenation of rosin (B192284), the solid form of resin, can yield this compound among other dihydro resin acids. google.com For instance, the resin of Pinus sibirica has been identified as a source for isolating isopimaric acid, which serves as a starting material for the preparation of this compound. researchgate.netgoogle.com

Table 1: Occurrence of this compound and Related Precursors in Coniferous Genera

| Genus | Common Name | Presence of this compound or Precursors |

| Pinus | Pine | Documented source of isopimaric acid. researchgate.netnih.govgoogle.comoieau.fr |

| Larix | Larch | Documented source of isopimaric acid. researchgate.netgoogle.com |

| Picea | Spruce | Documented source of isopimaric acid. researchgate.netgoogle.com |

Beyond coniferous resins, this compound has been identified in the plant kingdom in other specific species. Notably, gas chromatography-mass spectrometry (GC-MS) analysis of extracts from the fruit of Annona glabra, commonly known as the pond apple, has detected the presence of this compound methyl ester. ekb.egijpjournal.com This indicates that the plant biosynthesizes this pimarane-type diterpenoid.

Coniferous Resins (e.g., Pinus, Larix, Picea)

Extraction Methodologies for Natural Product Isolation

The isolation of this compound from its natural sources involves multi-step extraction and purification procedures. The specific methodology often depends on the source material and the target compound's concentration.

For coniferous resins, the process often begins with the isolation of the more abundant parent resin acids, such as isopimaric acid. A described method involves treating the resin of Pinus sibirica with 2-amino-2-methyl-1-propanol, which leads to the formation of resin acid salts. These salts can then be separated by recrystallization to yield crystalline isopimaric acid. google.com this compound can subsequently be prepared from this isolated isopimaric acid. researchgate.netresearchgate.net

In the case of plant materials like Annona glabra fruits, the extraction process typically starts with maceration of the dried and ground plant material in a solvent. ekb.egfrontiersin.org A common general procedure involves:

Solvent Extraction: The plant material is soaked in a solvent such as ethanol, methanol (B129727), ethyl acetate, or n-butanol to dissolve the chemical constituents. ekb.egfrontiersin.org

Concentration: The resulting liquid extract is concentrated using techniques like rotary evaporation to remove the solvent. frontiersin.org

Fractionation: The crude extract is then subjected to partitioning using a series of immiscible solvents (e.g., hexanes, ethyl acetate, water) to separate compounds based on their polarity. This is known as a modified Kupchan scheme. frontiersin.org

Chromatography: The active fraction is further purified using chromatographic techniques, such as flash chromatography, to isolate the individual compounds. frontiersin.org

For the identification of volatile or semi-volatile compounds like this compound methyl ester in Annona glabra extracts, GC-MS is a standard analytical technique employed. ekb.eg

Table 2: General Methodologies for Natural Product Isolation

| Step | Technique | Description |

| 1 | Solvent Maceration/Extraction | Soaking plant material in a solvent (e.g., ethanol, methanol) to extract chemical compounds. ekb.egfrontiersin.org |

| 2 | Salt Formation & Recrystallization | Treating resin with an amine to form salts of resin acids, which are then purified by recrystallization. google.com |

| 3 | Liquid-Liquid Partitioning | Separating the crude extract into fractions of differing polarity using immiscible solvents. frontiersin.org |

| 4 | Chromatography | Purifying fractions to isolate individual compounds (e.g., flash chromatography). frontiersin.org |

| 5 | Analytical Identification | Identifying the structure of the isolated compound using methods like GC-MS. ekb.eg |

Biosynthetic Pathways and Enantioselective Synthesis

Enzymatic Catalysis in Diterpene Biosynthesis

The biosynthesis of diterpenes, including the pimarane (B1242903) skeleton from which dihydroisopimaric (B1506342) acid is derived, is a multi-step process initiated by specialized enzymes known as diterpene synthases (diTPS) or diterpene cyclases. pnas.orgheraldopenaccess.us These enzymes catalyze the transformation of an acyclic precursor into a variety of cyclic hydrocarbon backbones. researchgate.net

The universal precursor for all diterpenoids is (E,E,E)-geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.gov GGPP is a 20-carbon isoprenoid molecule synthesized from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). heraldopenaccess.us The formation of GGPP itself is catalyzed by GGPP synthase, which sequentially condenses three molecules of IPP with one molecule of DMAPP. heraldopenaccess.usnih.gov This linear, achiral substrate serves as the entry point for the vast diversity of diterpene structures, including carotenoids, gibberellins, and chlorophylls. wikipedia.org In the context of diterpenoid biosynthesis, GGPP is the crucial substrate upon which diterpene cyclases act to initiate the complex cyclization cascades. pnas.org

Diterpene cyclases (DTCs) are the key enzymes that shape the diterpene skeleton from the linear GGPP precursor. mdpi.com They are broadly categorized into two main classes based on their catalytic mechanism. heraldopenaccess.usheraldopenaccess.us

Class II Diterpene Cyclases: These enzymes initiate the cyclization cascade by protonating the terminal double bond (C14=C15) of GGPP. nih.govheraldopenaccess.us This acid-catalyzed reaction typically forms a bicyclic intermediate, such as copalyl diphosphate (B83284) (CPP), which retains the pyrophosphate group. nih.govrsc.org The active site of Class II DTCs often contains a conserved DxDD motif that provides the catalytic acid. rsc.orgnih.gov

Class I Diterpene Cyclases: These enzymes act on the product of Class II cyclases or directly on GGPP. Their mechanism involves the ionization of the allylic diphosphate ester, generating a carbocation. heraldopenaccess.usheraldopenaccess.us This carbocation can then undergo further cyclizations, hydride shifts, and rearrangements before the reaction is terminated by deprotonation or capture by a nucleophile (like water), yielding the final diterpene hydrocarbon or alcohol. heraldopenaccess.us The active site of Class I diTPSs characteristically features a DDxxD and an NSE/DTE motif, which are crucial for binding a divalent metal cofactor (typically Mg²⁺) that facilitates the ionization of the pyrophosphate group. rsc.org

In many plants and fungi, these two catalytic functions are combined in bifunctional enzymes that possess both Class II and Class I active sites, allowing for a direct conversion of GGPP into more complex diterpene scaffolds. pnas.orguniprot.org The modular architecture of these enzymes, often comprising α, β, and γ domains, allows for the evolution of diverse active sites and chemical strategies for catalyzing isoprenoid cyclization. nih.govvictoria.ac.nz

Role of Geranylgeranyl Pyrophosphate (GGPP) and Isoprenoid Precursors

Stereochemical Considerations in Biogenetic Transformations

The stereochemistry of the final diterpene product is meticulously controlled during the biosynthetic process. This control is established at the very beginning of the cyclization cascade and is dictated by the specific diterpene cyclase involved. nih.gov The enzyme's active site acts as a template, forcing the flexible GGPP substrate to adopt a specific prochiral conformation before the initial protonation or cyclization occurs. nih.gov

This initial folding determines the stereochemical configuration of the resulting bicyclic intermediate (e.g., normal (+)-CPP or its enantiomer, ent-CPP). researchgate.net Subsequent reactions catalyzed by Class I cyclases are then directed by the established stereochemistry of this intermediate. nih.gov By combining different Class II and Class I diterpene synthases, nature can generate a vast array of diterpene skeletons with distinct stereochemistries, including natural variants and novel enantiomeric or diastereomeric counterparts. nih.gov This modular, combinatorial approach provides superior stereochemical control that remains a significant challenge to replicate in traditional chemical synthesis. nih.gov

Chemical Synthesis Approaches for Dihydroisopimaric Acid and its Derivatives

While biosynthesis provides the natural route to pimarane-type diterpenoids, chemical synthesis offers methods to access specific derivatives like this compound. These approaches often start from related, more abundant natural products.

One documented synthesis of 7-isopimarene-18-oic acid (an isomer of this compound) starts from methyl 8(14),15-isopimaradien-18-oate, also known as methyl sandaracopimarate. rsc.orgnih.gov This synthetic route is based on leveraging the reactivity of α-epoxides formed on the diterpene scaffold to achieve the desired structural modifications. rsc.org This highlights a strategy of using specific reagents to transform the double bond configuration of a related precursor to obtain the target molecule.

The most direct method for preparing 15,16-dihydroisopimaric acid involves the selective hydrogenation of the exocyclic vinyl group at C-13 in isopimaric acid. This transformation is a common reaction in the industrial modification of rosin (B192284), a mixture of resin acids. researchgate.netusda.gov The vinyl group is readily hydrogenated under conditions where the endocyclic double bond remains intact. usda.govcdnsciencepub.com Various catalytic systems can be employed for this purpose.

Methods have been proposed for the specific preparation of 15,16-dihydroisopimaric acid and its corresponding methyl ester. researchgate.net Catalytic hydrogenation using catalysts such as palladium-on-charcoal (Pd/C) or Raney nickel is effective. researchgate.netnih.gov In disproportionation reactions of rosin using Pd/C, the pimaric/isopimaric-type acids are completely hydrogenated at the vinyl group to their dihydro derivatives. usda.gov Another approach involves "hydrogenless hydrogenation," using a hydrogen donor like sodium formate (B1220265) in the presence of a palladium catalyst to achieve the same reduction. researchgate.net

Interactive Data Table: Catalytic Methods for Hydrogenation of Pimaric/Isopimaric Acids

| Catalyst | Conditions | Key Observation | Reference(s) |

|---|---|---|---|

| Palladium-on-charcoal (5%) | Disproportionation of rosin | Complete hydrogenation of the exocyclic vinyl group. | researchgate.net, usda.gov |

| Raney Nickel | 170°C, 6 MPa H₂ | Formation of dihydro resin acids is the dominant reaction. | researchgate.net |

| Nickel on spent FCC | 120-150°C, 4-5 MPa H₂ | Effective for pine gum hydrogenation, converting abietic-type acids. | nih.gov |

| Palladium-on-charcoal | Sodium formate, water, toluene/ether | Transfer hydrogenation yields dihydro derivatives. | researchgate.net |

| Adams' catalyst (PtO₂) | Acetic acid, 24h | Reduces both vinyl and nuclear double bonds to yield tetrahydro derivatives. | cdnsciencepub.com |

Chemical Modifications and Derivatization Research

Oxidative Transformations of Dihydroisopimaric (B1506342) Acid and its Esters

The oxidation of dihydroisopimaric acid and its ester derivatives has been shown to yield a variety of modified compounds, including epoxides, hydroxylated products, and keto-derivatives. The specific outcomes of these reactions are highly dependent on the oxidizing agent employed.

Formation of Epoxy-Derivatives (e.g., 7,8-Epoxy-Derivatives)

The epoxidation of the double bond in the this compound structure is a key transformation. Treatment of methyl dihydroisopimarate with 3-chloroperbenzoic acid results in the formation of 7,8-epoxy-derivatives. researchgate.netresearchgate.netscispace.comresearchgate.net This reaction introduces an epoxide ring at the C7-C8 position, a common site of reactivity in this class of compounds. The formation of these epoxides is a crucial step for further synthetic modifications. mdpi.commdpi.com

Hydroxylation and Keto-Derivatives (e.g., 14α-Hydroxy, 7-Oxo)

Different oxidizing agents can introduce hydroxyl and keto groups at various positions on the this compound skeleton.

14α-Hydroxy Derivatives : Oxidation of this compound or its ester with selenium dioxide in dioxane leads to the formation of the corresponding 14α-hydroxy-derivatives. researchgate.netresearchgate.net

7-Oxo and 7α-Hydroxy Derivatives : The use of t-butylhydroperoxide in the presence of molybdenum pentachloride (MoCl5) on methyl dihydroisopimarate yields 7-oxotetrahydroisopimarate and 7α-hydroxydihydrosandaracopimarate. researchgate.netresearchgate.net The latter is also formed alongside 7,8-epoxy-derivatives when using 3-chloroperbenzoic acid. researchgate.netresearchgate.net

Further Oxidation with Pyridinium (B92312) Chlorochromate (PCC) : The 14α-hydroxydihydroisopimarate can be further transformed using pyridinium chlorochromate (PCC). This reaction yields a mixture of methyl esters including 7α-hydroxy-8,14-epoxyisopimaric, 7-oxo-8,14-epoxyisopimaric, 7-oxo-14-hydroxyisopimaric, and 7α-hydroxysandaracopimaric acids. researchgate.netresearchgate.net A plausible mechanism for the formation of certain epoxy ketones from allylic alcohols by PCC involves the formation of a chromate (B82759) ester intermediate, followed by a 3,3-sigmatropic rearrangement. mdpi.com

The following table summarizes the oxidative transformations of this compound and its methyl ester:

| Starting Material | Oxidizing Agent | Product(s) |

|---|---|---|

| Methyl dihydroisopimarate | 3-Chloroperbenzoic acid | 7,8-Epoxy-derivatives, 7α-Hydroxydihydrosandaracopimarate |

| This compound or its ester | Selenium dioxide in dioxane | 14α-Hydroxy-derivatives |

| Methyl dihydroisopimarate | t-Butylhydroperoxide / MoCl5 | 7-Oxotetrahydroisopimarate, 7α-Hydroxydihydrosandaracopimarate |

Isomeric Transformations

The this compound framework can undergo significant rearrangements, particularly under acidic conditions, leading to the formation of various lactones.

Acid-Catalyzed Rearrangements and Lactonization

Treatment of this compound with acid catalysts induces intramolecular cyclization, resulting in the formation of lactone structures. inchem.orgwikipedia.org This process, known as lactonization, is a common reaction for hydroxycarboxylic acids. wikipedia.org

The acid treatment of this compound yields a γ-lactone. researchgate.netcdnsciencepub.comacs.orgacs.org Initial structural assignments were later revised based on detailed spectroscopic analysis. Using 13C NMR chemical shift data and spin-lattice relaxation time (T1) measurements, the γ-lactone was determined to have a cis-A/B ring fusion. researchgate.netcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net This finding corrected the previously accepted structure for this compound.

In addition to the γ-lactone, a δ-lactone is also formed from the acid treatment of this compound. researchgate.netcdnsciencepub.com The structure of this δ-lactone was investigated using the same 13C NMR and T1 relaxation time measurement techniques. researchgate.netcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net These studies confirmed that the δ-lactone possesses the structure that had been previously proposed. researchgate.netcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net

The table below outlines the isomeric transformations of this compound:

| Reaction Condition | Product | Key Structural Feature |

|---|---|---|

| Acid Treatment | γ-Lactone | cis-A/B ring fusion |

γ-Lactone Formation and A/B Ring Fusion Stereochemistry

Carboxyl Group Derivatizations and Esterifications

The carboxyl group of this compound serves as a key site for chemical modifications, allowing for the synthesis of various derivatives with altered physicochemical properties. d-nb.info Esterification is a primary method for this derivatization, with the formation of methyl esters being a common and foundational modification. researchgate.net

Methods have been developed for the efficient preparation of methyl dihydroisopimarate, which often serves as a starting material for further transformations. researchgate.net One established method involves the reaction of the carboxylic acid with a suitable methylating agent. This transformation is significant as the resulting methyl ester can exhibit different solubility and reactivity compared to the parent acid, and it protects the carboxyl group during subsequent reactions at other sites of the molecule. researchgate.netnih.gov

Beyond simple methylation, the carboxyl group can be modified using various reagents and techniques. d-nb.info For instance, esterification can be achieved using trialkyloxonium salts, a method applicable to carboxylic acids for creating various alkyl esters. acs.org Another approach involves converting the acid into an N-propargyl amide, which can then undergo further cyclization reactions. researchgate.net These derivatizations of the carboxyl group are crucial for expanding the chemical space of this compound-based compounds and for preparing intermediates for more complex synthetic targets. d-nb.inforesearchgate.net

Allylic Amination Reactions of this compound Derivatives

Allylic amination represents a powerful strategy for introducing nitrogen-containing functional groups into the tricyclic core of this compound derivatives. d-nb.info Research has focused on the direct amination of allylic alcohol derivatives of this compound, such as methyl 14α-hydroxy-15,16-dihydroisopimarate. d-nb.infonih.gov This approach utilizes the allylic hydroxyl group as a leaving group, enabling the formation of new carbon-nitrogen bonds at strategic positions on the diterpenoid skeleton. d-nb.info The reaction provides a pathway to a variety of nitrogen-containing tricyclic diterpenoids, which are valuable as synthetic intermediates. d-nb.info

Catalyzed Amination with Nitrogenated Nucleophiles

The direct allylic amination of this compound derivatives is typically facilitated by catalysts, with gold catalysts showing particular efficacy. d-nb.info Both Au(III) and Au(I) salts, such as AuCl₃ and Ph₃PAuOTf (generated in situ from Ph₃PAuCl and AgOTf), have been successfully employed to activate the allylic alcohol under mild conditions. d-nb.info The use of a gold catalyst in conjunction with a silver salt co-catalyst, like AgOTf, has been shown to enhance reaction efficiency. d-nb.infonih.gov

A wide range of nitrogenated nucleophiles can be used in these reactions, including substituted anilines, sulfonamides, and carbamates. d-nb.infonih.gov Specific examples of nucleophiles that have been successfully reacted with methyl 14α-hydroxy-15,16-dihydroisopimarate include 2-nitroaniline (B44862), 3-nitroaniline (B104315), 4-nitroaniline (B120555), various trifluoromethyl- and chloro-substituted anilines, benzenesulfonamide (B165840), and tert-butyl carbamate (B1207046). d-nb.info The choice of catalyst and solvent system (e.g., acetonitrile (B52724) vs. nitromethane) can significantly influence the reaction's outcome, affecting both yield and selectivity. d-nb.info

Regioselectivity and Stereoselectivity in Amination (e.g., 7α-, 7β-, 14α-Nitrogenated Diterpenoids)

A key feature of the catalyzed allylic amination of this compound derivatives is the potential to form multiple regioisomers and stereoisomers. The reaction can proceed via an Sₙ1-type mechanism involving a carbocation intermediate, which allows for nucleophilic attack at different positions. d-nb.info This results in the formation of a mixture of products, primarily 7α-, 7β-, and 14α-nitrogenated diterpenoids. d-nb.infonih.gov

For example, the reaction of methyl 14α-hydroxy-15,16-dihydroisopimarate with 3-nitroaniline can yield the 7α-(3-nitroanilino) derivative, the 7β-(3-nitroanilino) derivative, and the 14α-(3-nitroanilino) derivative simultaneously. d-nb.info The relative configuration of the substituent at the C14 position has been confirmed using Nuclear Overhauser Effect spectroscopy (NOESY). nih.gov The distribution of these products is highly dependent on the reaction conditions and the nature of the nucleophile, highlighting the challenge and opportunity in controlling the selectivity of the amination. d-nb.info In some cases, specific isomers, such as the 7α-substituted products, are formed as the major or sole products. d-nb.infonih.gov

Nucleophile Dependence on Reaction Selectivity

The structure of the nitrogenated nucleophile plays a critical role in determining the regioselectivity and stereoselectivity of the amination reaction. d-nb.infonih.gov The electronic and steric properties of the nucleophile influence the reaction pathway and the ratio of the resulting products. d-nb.info

Research has shown that:

Anilines with strong electron-withdrawing groups in the ortho or para position, such as 2-nitroaniline or 4-nitro-2-chloroaniline, tend to react selectively to form 7α-anilino-substituted derivatives. d-nb.info

In contrast, reactions with 3-substituted anilines, like 3-nitroaniline or 3-(trifluoromethyl)aniline, often result in a mixture of 7α-, 7β-, and 14α-nitrogenated products, indicating lower selectivity. d-nb.infonih.gov

The reaction with 4-nitroaniline yields both C(7) and C(14) amination products. nih.gov

Other nucleophiles, such as benzenesulfonamide and tert-butyl carbamate, also primarily yield the 7α-substituted diterpenoids. d-nb.info

This nucleophile-dependent selectivity is a crucial factor in the strategic synthesis of specific nitrogen-containing isopimarane (B1252804) derivatives. d-nb.info

Table of Amination Reaction Products

The following table summarizes the results of the AuCl₃-catalyzed amination of methyl 14α-hydroxy-15,16-dihydroisopimarate with various anilines.

| Nucleophile | Product(s) | Yield (%) | Reference |

| 4-Nitroaniline | 7α-(4-nitroanilino) derivative | 74 | nih.gov |

| 14α-(4-nitroanilino) derivative | 19 | nih.gov | |

| 3-Nitroaniline | 7α-(3-nitroanilino) derivative | 24 | d-nb.info |

| 7β-(3-nitroanilino) derivative | - | d-nb.info | |

| 14α-(3-nitroanilino) derivative | - | d-nb.info | |

| 2-Bromoaniline (in CH₃NO₂) | 7α-(2-bromoanilino) derivative + others | - | nih.gov |

| 2-Bromoaniline (in CH₃CN) | 7α-(2-bromoanilino) derivative | 39 | nih.gov |

| 14α-(2-bromoanilino) derivative | 19 | nih.gov | |

| 7β-(2-bromoanilino) derivative | 16 | nih.gov | |

| 4-Nitro-2-chloroaniline | 7α-(4-nitro-2-chloroanilino) derivative | 71 | d-nb.info |

| 4-Methoxy-2-nitroaniline | 7α-(4-methoxy-2-nitroanilino) derivative | 48 | d-nb.info |

Structural Elucidation and Conformational Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental to the structural elucidation of organic compounds like dihydroisopimaric (B1506342) acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed information about the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of dihydroisopimaric acid. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon skeleton and the placement of hydrogen atoms. nih.gov The composition and structure of synthesized compounds related to this compound are often confirmed using ¹H and ¹³C NMR, among other spectroscopic methods. nih.gov

In ¹H NMR spectra of this compound derivatives, the chemical shifts and coupling constants of protons provide valuable structural information. For instance, the signals for the H14 proton in several this compound derivatives are consistently found in the range of 3.43–3.57 ppm. nih.gov

¹³C NMR spectroscopy is crucial for determining the carbon framework of the molecule. The chemical shifts of each carbon atom are unique and depend on its chemical environment. cdnsciencepub.com Studies have utilized ¹³C NMR chemical shift data to revise the structures of derivatives formed from the acid treatment of this compound. cdnsciencepub.comresearchgate.net The analysis of ¹³C NMR spectra, often aided by techniques like broad-band-decoupling and DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of carbon signals.

Table 1: Representative ¹³C NMR Chemical Shift Data for this compound Derivatives

Note: The following table presents a generalized range of chemical shifts based on available data for pimaranes and may not represent a single specific analysis of this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 | 38.6 - 39.0 |

| C-2 | 18.0 - 18.5 |

| C-3 | 37.1 - 37.5 |

| C-4 | 46.2 - 46.5 |

| C-5 | 45.6 - 46.0 |

| C-6 | 24.7 - 25.0 |

| C-7 | 120.7 - 121.0 |

| C-8 | 135.5 - 136.0 |

| C-9 | 51.9 - 52.2 |

| C-10 | 35.0 - 35.3 |

| C-11 | 19.8 - 20.2 |

| C-12 | 35.9 - 36.3 |

| C-13 | 36.6 - 37.0 |

| C-14 | 45.9 - 46.3 |

| C-15 | 150.1 - 150.5 |

| C-16 | 109.1 - 109.5 |

| C-17 (CH₃) | 21.3 - 21.7 |

| C-18 (COOH) | 180.0 - 180.5 |

| C-19 (CH₃) | 17.2 - 17.6 |

| C-20 (CH₃) | 15.1 - 15.5 |

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the relative stereochemistry of this compound and its derivatives. nih.govresearchgate.net NOESY experiments detect through-space interactions between protons that are in close proximity. For example, in derivatives of this compound, a NOE correlation between the H14 proton and the C17-methyl group, along with the absence of a NOE between H14 and the H9 proton, confirms the relative configuration at the C14 position. nih.gov

Spin-lattice relaxation time (T1) measurements in ¹³C NMR can provide further insights into the molecular structure and dynamics. cdnsciencepub.com This technique has been used to revise the structure of a γ-lactone derived from the acid treatment of this compound, helping to establish a cis-A/B ring fusion. cdnsciencepub.comresearchgate.net T1 values are influenced by the mobility of different parts of the molecule; for instance, protonated carbons generally have shorter T1 values than non-protonated carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Configuration

Mass Spectrometry (MS) Techniques for Molecular Identification (e.g., GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. researchgate.netresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing derivatives of this compound, such as its methyl ester. ekb.egekb.eg In GC-MS analysis, the compound is first separated from a mixture by gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint that aids in its identification. mdpi.com For instance, GC-MS has been used to identify this compound methyl ester in extracts of Annona glabra fruits. ekb.egekb.eg

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can establish the connectivity and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule like this compound. nih.govthieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom in the molecule. The structures of several related pimarane (B1242903) and isopimarane (B1252804) diterpenoids have been unequivocally established by single-crystal X-ray diffraction analysis. nih.govresearchgate.netresearchgate.net This powerful technique provides irrefutable proof of the molecule's absolute stereochemistry. nih.govresearchgate.net

Computational Chemistry Approaches for Structure Optimization and Conformation

Computational chemistry serves as a powerful tool in the structural elucidation and conformational analysis of complex natural products like this compound. These theoretical methods provide insights into the molecule's three-dimensional structure, stability, and electronic properties, complementing experimental data from spectroscopic techniques. The primary computational approaches applied to this compound and related diterpenoids include molecular mechanics, semi-empirical methods, and density functional theory (DFT).

Researchers have utilized a combination of molecular mechanics and semi-empirical molecular orbital (MO) calculations to determine the most stable stereochemical structures of related pimarane-type diterpenoids. researchgate.net For instance, geometry optimization can be performed using the SYBYL molecular mechanics force field, followed by a more refined calculation using a semi-empirical method like PM3. researchgate.net This hierarchical approach is efficient, with molecular mechanics providing a rapid initial conformational search and the semi-empirical method offering a more accurate electronic structure calculation to refine the geometry and energy of the most stable conformers.

Density Functional Theory (DFT) represents a higher level of theory that offers greater accuracy in predicting molecular properties. For derivatives of this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to predict spectral data. researchgate.net This method is instrumental in correlating calculated properties, such as NMR chemical shifts or vibrational frequencies, with experimental spectra to confirm the proposed structure.

The selection of a computational method often involves a trade-off between computational cost and accuracy. The table below summarizes the typical computational approaches and their applications in the study of this compound and its analogs.

| Computational Method | Application | Key Findings/Purpose |

| Molecular Mechanics (e.g., SYBYL) | Initial geometry optimization and conformational searching. | Provides a rapid exploration of the potential energy surface to identify low-energy conformations. |

| Semi-Empirical MO (e.g., PM3) | Refinement of molecular geometry and calculation of electronic properties. researchgate.net | Offers a balance between speed and accuracy for refining structures obtained from molecular mechanics. researchgate.net |

| Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d,p)) | Prediction of spectroscopic data (e.g., NMR chemical shifts) and accurate energy calculations. researchgate.net | Aids in the confirmation of stereochemistry and the detailed analysis of electronic structure. researchgate.net |

| Semi-empirical determination of 13C chemical shifts | Correlation of calculated and experimental NMR data. researchgate.net | Assists in the assignment of carbon signals in the NMR spectrum, which is crucial for structural elucidation. researchgate.net |

These computational strategies are integral to modern natural product chemistry, providing a deeper understanding of the structural and conformational characteristics of molecules like this compound, which are often difficult to ascertain solely through experimental means.

Mechanistic Investigations of Biological Activities in Cellular and Subcellular Systems

Modulation of Ion Channel Activity

The biological effects of Dihydroisopimaric (B1506342) acid (DHIPA) are significantly influenced by its interaction with ion channels, which are crucial for maintaining cellular function. Research has focused on how this compound modulates the activity of specific potassium channels.

Dihydroisopimaric acid is recognized as an activator of large-conductance Ca²⁺-activated K⁺ (BK) channels. chemsrc.comtargetmol.cnmedchemexpress.com These channels are characterized by their large single-channel conductance and are activated by both intracellular Ca²⁺ and membrane depolarization. The activation of BK channels is a primary mechanism behind the biological actions of DHIPA. nih.gov

In studies using human embryonic kidney (HEK) 293 cells engineered to express BK channels, DHIPA at a concentration of 10 μM has been shown to induce significant membrane hyperpolarization. nih.govnagoya-cu.ac.jpresearchgate.netnagoya-cu.ac.jp This hyperpolarization is a result of the opening of BK channels, leading to an outflow of potassium ions (K⁺) which makes the membrane potential more negative. This effect was observed alongside other related pimarane (B1242903) compounds, highlighting a shared mechanism of action. nih.govnagoya-cu.ac.jp

The direct effect of this compound on BK channels has been confirmed through whole-cell voltage-clamp experiments. chemsrc.comcymitquimica.comdcchemicals.com These experiments, conducted on HEK293 cells expressing both the α and β1 subunits of the BK channel (BKαβ1), demonstrated that DHIPA activates these channels in a concentration range of 1-10 μM. nih.govnagoya-cu.ac.jpnagoya-cu.ac.jp This activation results in an increased outward potassium current, providing direct evidence of channel opening. researchgate.net

Table 1: Effect of this compound on BK Channel Activity

| Cell Type | Experimental Technique | Concentration | Observed Effect | Reference |

| HEKBKαβ1 | Voltage-Sensitive Dye | 10 μM | Substantial membrane hyperpolarization | nih.gov |

| HEKBKαβ1 | Whole-Cell Voltage Clamp | 1-10 μM | Activation of BKαβ1 channels | nih.govnagoya-cu.ac.jp |

While direct studies on this compound's effect on open probability are limited, research on the closely related pimaric acid reveals significant insights. Pimaric acid increases the open probability of BK channels without altering the channel's conductance. nih.gov It achieves this by enhancing the channel's sensitivity to both Ca²⁺ and voltage. nih.govnagoya-cu.ac.jp This suggests that the channel becomes more likely to open at lower calcium concentrations and less positive membrane potentials in the presence of the compound. Given the structural similarity and similar activation effects of DHIPA and pimaric acid, it is plausible that DHIPA acts through a comparable mechanism.

The activation of BK channels by pimarane compounds involves the channel-forming α subunit. nih.gov Interestingly, for pimaric acid, the co-expression of the accessory β1 subunit did not alter the potentiation of the channel, suggesting the site of action is on the BKα subunit. nih.govnagoya-cu.ac.jp BK channels are tetramers of these pore-forming α subunits, which can associate with auxiliary β subunits that modify the channel's sensitivity to calcium and voltage. nih.gov While DHIPA is known to activate BKαβ1 channels, the precise interaction and whether it is dependent on the β1 subunit requires more specific investigation. chemsrc.comnih.govcymitquimica.com

Negatively charged resin acids, a class to which this compound belongs, have been shown to open voltage-gated potassium (Kv) channels. researchgate.net The proposed mechanism involves the attraction of the positively charged voltage-sensor helix (S4) towards the extracellular side of the membrane. researchgate.net However, other studies suggest that the mechanism may be more complex, with evidence pointing to multiple binding sites for resin acid derivatives on the Shaker Kv channel that can regulate its opening. researchgate.net While the broader class of resin acids interacts with Kv channels, specific data on the direct interaction of this compound with various Kv channel subtypes is not extensively detailed in the available literature.

Activation of Large Conductance Ca²⁺-Activated K⁺ (BK) Channels

Effects on BK Channel Open Probability and Sensitivity to Calcium/Voltage

Antimicrobial Activity at Cellular Level

While specific studies on the antimicrobial activity of this compound are not extensively detailed in the available research, the parent compound, isopimaric acid, has demonstrated notable antibacterial properties.

Research into related compounds has shown efficacy against various pathogenic microbes. Isopimaric acid, extracted from Pinus nigra, has shown effectiveness against multidrug-resistant and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antimicrobial activity of plant extracts containing diterpenoids is often evaluated against a panel of common pathogens. For instance, studies on Annona glabra fruit extracts demonstrated noticeable antimicrobial activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. ijpjournal.comekb.eg The zones of inhibition are a standard measure of antimicrobial efficacy in disc diffusion assays. ekb.egnih.gov

While direct data for this compound is limited, the activity of its parent compound suggests potential antimicrobial properties that warrant further investigation.

Table 1: Antimicrobial Activity of Selected Plant Extracts and Compounds

| Compound/Extract | Microorganism | Observed Effect | Source |

|---|---|---|---|

| Isopimaric Acid (from Pinus nigra) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial properties noted. | researchgate.net |

| Annona glabra Fruit Methanolic Extract | Staphylococcus aureus | Inhibition zone of 18mm. | ekb.eg |

| Annona glabra Fruit Methanolic Extract | Escherichia coli | Inhibition zone of 11mm. | ekb.eg |

| Annona glabra Fruit Methanolic Extract | Candida albicans | Inhibition zone of 21mm. | ekb.eg |

| Annona glabra Fruit Methanolic Extract | Aspergillus niger | Inhibition zone of 8mm. | ekb.eg |

Receptor Binding Studies (for related compounds, relevant to potential mechanisms)

The interaction of diterpenoid compounds with specific receptors is a key area of investigation for understanding their pharmacological effects. Studies on isopimaric acid have revealed binding affinities for both cannabinoid and opioid receptors.

The cannabinoid receptor 2 (CB2) is primarily expressed in peripheral tissues and is involved in immune signaling, making it an attractive therapeutic target for inflammatory conditions without psychoactive side effects. researchgate.net Isopimaric acid has been identified as a compound with selective binding to CB2 receptors. google.com In silico molecular modeling predicted this interaction, which was subsequently confirmed through in vitro binding assays. researchgate.netgoogle.com One study reported that isopimaric acid exhibited a CB2 receptor binding activity of 58.1%. researchgate.net This affinity for the CB2 receptor suggests a potential mechanism for the anti-inflammatory effects observed with related pimarane diterpenes. researchgate.netresearchgate.net

The μ-opioid receptor (MOR) is a primary target for many analgesic drugs. nrfhh.com Computational, or in silico, studies have been employed to predict the binding affinity of various natural compounds to opioid receptors. nrfhh.comnih.gov These analyses have shown that isopimaric acid exhibits binding to μ-type opiate receptors. researchgate.netgoogle.com Specifically, one study noted a 29.1% binding activity for isopimaric acid with μ-receptors. researchgate.net This interaction suggests a potential, albeit moderate, role in modulating the opioid system, which could contribute to analgesic effects.

Table 2: Receptor Binding Affinity of Isopimaric Acid

| Compound | Receptor | Binding Activity (%) | Method | Source |

|---|---|---|---|---|

| Isopimaric Acid | Cannabinoid CB2 | 58.1% | In vitro | researchgate.net |

| Isopimaric Acid | μ-Opiate | 29.1% | In vitro | researchgate.net |

Cannabinoid CB2 Receptor Affinity (in silico and in vitro)

Inhibition of Cellular Signaling Pathways (e.g., NF-κB, COX-2 for related compounds)

The anti-inflammatory properties of diterpenoids are often linked to their ability to interfere with key signaling pathways that regulate the inflammatory response, such as the NF-κB and COX-2 pathways.

Studies on pimaric acid, a compound closely related to this compound, have demonstrated its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net Pimaric acid was found to reduce the nuclear levels of NF-κB p65. researchgate.net Similarly, isopimaric acid has been shown to inhibit the production of the inflammatory protein NF-κB in various human cell lines. researchgate.net The downregulation of NF-κB is a significant mechanism for controlling inflammation, as this transcription factor regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.gov

Furthermore, research has identified a pimarane-class compound as a cyclooxygenase-2 (COX-2) inhibitor, and the structure-activity relationships of these compounds have been explored to enhance their COX-2 inhibitory activities and selectivity. researchgate.net COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov The inhibition of both the NF-κB and COX-2 pathways by related pimarane diterpenes highlights a critical mechanism for their anti-inflammatory effects. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Analog Development

Impact of Structural Modifications on Biological Potency and Selectivity

The biological effects of dihydroisopimaric (B1506342) acid are highly dependent on its specific chemical structure. Modifications to the pimarane (B1242903) skeleton, the nature of its oxygen-containing functional groups, and the stereochemistry of its ring junctions have all been shown to influence its activity.

Dihydroisopimaric acid belongs to the pimarane family of diterpenoid resin acids. Its biological activity is often evaluated in comparison to its close structural relatives. A key area of investigation has been their activity as openers of large-conductance Ca2+-activated K+ (BK) channels, which are potential therapeutic targets for conditions affecting the nervous and smooth muscle systems. d-nb.infonih.gov

In studies using human embryonic kidney (HEK) 293 cells expressing BK channel subunits, this compound was identified as a potent activator. nih.gov Research demonstrated that this compound, along with pimaric acid, isopimaric acid, and dihydropimaric acid, induced substantial membrane hyperpolarization by activating BK channels. nih.gov These compounds were all effective in a similar concentration range of 1-10 μM. nih.govchemsrc.com In contrast, abietic acid, a structurally related diterpene, showed no significant effect, highlighting the specific structural requirements for BK channel modulation. nih.gov The saturation of the C15-C16 double bond in this compound (compared to isopimaric acid) does not eliminate this activity.

| Compound | Core Structure | Effect on BK Channels | Reference |

|---|---|---|---|

| This compound | Pimarane (saturated vinyl group) | Potent activator | nih.gov |

| Pimaric Acid | Pimarane | Potent activator | nih.gov |

| Isopimaric Acid | Isopimarane (B1252804) | Potent activator | nih.gov |

| Dihydropimaric Acid | Pimarane (saturated vinyl group) | Potent activator | nih.gov |

| Abietic Acid | Abietane | No significant effect | nih.gov |

The oxygen-containing functional groups of pimarane diterpenoids, particularly the carboxyl and hydroxyl groups, are critical for their biological interactions. Studies on BK channel activation have revealed the importance of the C-19 carboxyl group. nagoya-cu.ac.jp For instance, methyl pimarate, the esterified version of pimaric acid, had no effect on BK channels, suggesting that a free carboxylic acid is crucial for this specific activity. nih.gov

However, other modifications are tolerated. Dihydroisopimarinol, the alcohol analog obtained by reducing the carboxylic acid of this compound, was also found to be a potent BK channel activator. nih.gov This indicates that while esterification of the carboxyl group abolishes activity, its complete reduction to a primary alcohol retains it.

Furthermore, the introduction of hydroxyl groups at other positions on the diterpenoid skeleton through synthetic transformations can modulate activity. Oxidation of this compound or its methyl ester can yield derivatives such as 14α-hydroxy-derivatives and 7α-hydroxy compounds. researchgate.netresearchgate.net The presence and position of these hydroxyl groups can significantly alter the molecule's polarity and hydrogen-bonding capabilities, thereby influencing its interaction with biological targets. nih.gov The introduction of a carboxyl group can also significantly affect the antioxidant activity of related phenolic compounds. nih.gov

Role of Hydroxyl and Carboxyl Groups in Activity

Design and Synthesis of Novel this compound Analogs

To explore new therapeutic possibilities and refine structure-activity relationships, researchers have focused on synthesizing novel analogs of this compound. A particularly fruitful area has been the incorporation of nitrogen atoms to create new classes of diterpenoids with unique biological profiles.

The synthesis of nitrogen-containing derivatives of this compound has been achieved through targeted chemical transformations. researchgate.net A key strategy involves the direct allylic amination of methyl 14α-hydroxy-15,16-dihydroisopimarate, an accessible derivative of this compound. d-nb.infonih.gov This reaction allows for the selective introduction of nitrogen-based functional groups at various positions on the tricyclic core. d-nb.inforesearchgate.net

Using gold-catalyzed reactions, a variety of nitrogen-containing nucleophiles, such as substituted anilines and carbamates, have been successfully reacted with the dihydroisopimarate substrate. d-nb.infonih.gov The selectivity of the reaction—that is, whether the nitrogen group attaches at the C7 or C14 position—was found to depend on the nature of the nucleophile used. d-nb.inforesearchgate.net For example, reaction with 3-nitroaniline (B104315) yielded a mix of 7α-, 7β-, and 14α-nitrogen-containing diterpenoids, whereas reaction with 2-nitroaniline (B44862) or tert-butyl carbamate (B1207046) primarily produced 7α-substituted products. d-nb.info These synthetic routes open a pathway to a diverse library of nitrogen-containing pimarane derivatives for further biological evaluation. researchgate.netnih.gov

| Starting Material | Nitrogen Nucleophile | Resulting Products | Reference |

|---|---|---|---|

| Methyl 14α-hydroxy-15,16-dihydroisopimarate | 3-Nitroaniline | 7α-, 7β-, and 14α-amino derivatives | d-nb.info |

| Methyl 14α-hydroxy-15,16-dihydroisopimarate | 2-Nitroaniline | Mainly 7α-amino derivatives | d-nb.info |

| Methyl 14α-hydroxy-15,16-dihydroisopimarate | 4-Nitroaniline (B120555) | 7α- and 14α-amino derivatives | nih.gov |

| Methyl 14α-hydroxy-15,16-dihydroisopimarate | tert-Butyl carbamate | Mainly 7α-substituted derivatives | d-nb.info |

| Methyl 14α-hydroxy-15,16-dihydroisopimarate | 3-(Trifluoromethyl)aniline | 7α-, 7β-, and 14α-amino derivatives | researchgate.net |

Analytical Methodologies for Dihydroisopimaric Acid Detection and Quantification

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of dihydroisopimaric (B1506342) acid and other resin acids. These methods offer the high selectivity and sensitivity required for trace-level detection.

Liquid Chromatography Mass Spectrometry (LC-MS/QTOF, LC-Triple Quadrupole MS)

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to traditional gas chromatography methods, primarily because it often eliminates the need for chemical derivatization. nih.govresearchgate.net This simplifies sample preparation and reduces analysis time.

A rapid and sensitive method using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) has been developed for the determination of resin acids, including dihydroisopimaric acid, in aqueous samples from the pulp and paper industry. researchgate.netnih.govsaludcapital.gov.cosaludcapital.gov.cosaludcapital.gov.co This technique demonstrates excellent precision and accuracy, achieving low detection limits without extensive sample extraction and clean-up procedures. researchgate.netnih.gov For instance, a developed LC/QTOF method showed a calibration range for this compound between 1 µg/L and 40 µg/L with a high coefficient of determination (R² of ≥0.995). researchgate.netnih.gov The t-99 percentile detection limit for this compound was reported to be as low as 0.05 to 0.07 µg/L. nih.gov This method has been successfully transferred to an LC-triple quadrupole mass spectrometer for routine, high-throughput analysis. researchgate.netnih.gov

LC-MS methods often utilize atmospheric pressure chemical ionization (APCI) in negative ionization mode, where the [M-H]⁻ ion is monitored for quantification. nih.govresearchgate.net While this approach allows for the individual quantification of many resin acids, non-aromatic isomers like this compound can sometimes present a common ion, necessitating chromatographic separation for individual measurement. nih.govresearchgate.net The use of different polarity columns can aid in peak confirmation. nih.gov Despite some challenges in separating all structural isomers, LC-MS provides a robust and sensitive tool for the trace analysis of resin acids in natural waters. researchgate.net

| Parameter | Value |

|---|---|

| Calibration Range | 1 - 40 µg/L |

| Coefficient of Determination (R²) | ≥0.995 |

| t-99 Percentile Detection Limit | 0.05 - 0.07 µg/L |

Gas Chromatography Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and widely used technique for the analysis of resin acids, including this compound. researchgate.neteurolab.netresearchgate.net This method typically requires a derivatization step to convert the non-volatile resin acids into more volatile esters, making them suitable for GC analysis. researchgate.netresearchgate.net

GC-MS offers excellent selectivity and very low detection limits, often below 0.2 µg/L. researchgate.net The analysis is commonly performed using a capillary column, which provides good separation of the various resin acid methyl esters. gov.bc.ca Identification is achieved by comparing the mass spectra of the analytes with those of known standards. ncasi.org For quantification, the response of a major quantitation ion is measured relative to an internal standard. ncasi.org

Despite its high sensitivity, GC-MS has some drawbacks, including the often hazardous nature of the derivatization reagents and the potential instability of the resulting derivatives. researchgate.netncasi.org Nevertheless, it remains a critical tool, especially for providing confirmatory data for results obtained by other methods like GC with flame ionization detection (GC-FID). ncasi.orgncasi.org

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound in complex environmental and industrial samples necessitates effective sample preparation to isolate the analyte and remove interfering substances.

Extraction and Clean-up Procedures

The initial step in analyzing this compound from aqueous samples like pulp mill effluents is typically solvent extraction. gov.bc.caresearchgate.net Methyl-t-butyl ether (MTBE) is a commonly used solvent for this purpose. gov.bc.cancasi.org The pH of the water sample is often adjusted prior to extraction to ensure the resin acids are in their non-ionized form, facilitating their transfer into the organic solvent. gov.bc.ca

Following extraction, a clean-up step is often employed to remove co-extracted interfering compounds. Florisil, a magnesium silicate (B1173343) adsorbent, is frequently used in column chromatography for this purpose. gov.bc.ca This clean-up step is particularly important for complex matrices to ensure a clean extract for subsequent chromatographic analysis.

Methylation and Silylation Methods for GC/MS Analysis

Due to the low volatility of resin acids, derivatization is a mandatory step for their analysis by GC-MS. researchgate.netresearchgate.net This process converts the carboxylic acid functional group into a less polar and more volatile ester.

Methylation is the most common derivatization technique. ncasi.org Diazomethane has historically been a popular methylating agent due to its efficient and clean reaction. gov.bc.causda.gov However, its toxicity and explosive nature have led to the exploration of safer alternatives. ncasi.org Boron trifluoride in methanol (B129727) (BF₃-MeOH) is another effective reagent for producing fatty acid methyl esters (FAMEs) for GC-MS analysis. mdpi.com Thermally assisted methylation (TAM) using reagents like trimethylphenylammonium hydroxide (B78521) (TMPAH) has also been evaluated as a viable alternative. researchgate.net

Silylation is another derivatization method used to increase the volatility of polar organic compounds for GC/MS analysis. fortlewis.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are used to convert the carboxylic acids into their trimethylsilyl (B98337) (TMS) esters. fortlewis.edunih.gov Studies comparing methylation and silylation have shown that both methods are effective, though results can vary depending on the specific compound and matrix. fortlewis.edu

| Method | Reagent | Derivative | Reference |

|---|---|---|---|

| Methylation | Diazomethane | Methyl Ester | gov.bc.causda.gov |

| Methylation | Boron trifluoride-methanol (BF₃-MeOH) | Methyl Ester | mdpi.com |

| Methylation (Thermally Assisted) | Trimethylphenylammonium hydroxide (TMPAH) | Methyl Ester | researchgate.net |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) Ester | fortlewis.edunih.gov |

Application in Environmental Monitoring and Industrial Process Analysis (e.g., Pulp and Paper Effluents)

The analytical methods described above are extensively applied to the monitoring of this compound and other resin acids in effluents from the pulp and paper industry. researchgate.nettaylorandfrancis.comlabinsights.nl These compounds are major contributors to the toxicity of such effluents, and their monitoring is essential for assessing the environmental impact and the effectiveness of wastewater treatment processes. researchgate.nettaylorandfrancis.com

This compound has been identified as a component in the rosin (B192284) of red pine trees and has been detected in pulp mill effluents. btu.edu.trpublications.gc.ca GC-MS and LC-MS techniques are routinely used to quantify its concentration in these effluents, with detection limits in the low µg/L range. nih.govpublications.gc.ca For instance, in one study of pulp mill effluents, this compound was rarely detected, with average concentrations close to the detection limit of 5 µg/L, indicating a high degree of variability in its presence. publications.gc.ca The development of rapid and sensitive methods, such as direct injection LC-QTOF/MS, allows for high-throughput analysis, which is beneficial for routine monitoring of industrial wastewaters and surrounding environmental waters, including seawater and estuaries. researchgate.netnih.gov

Future Research Trajectories and Interdisciplinary Applications

Expanding Mechanistic Understanding of Cellular Interactions

Future research is poised to delve deeper into the precise molecular mechanisms governing the cellular interactions of dihydroisopimaric (B1506342) acid. A significant area of investigation involves its activity as a modulator of ion channels. Studies have demonstrated that dihydroisopimaric acid, along with related pimarane (B1242903) derivatives like isopimaric acid and pimaric acid, induces substantial membrane hyperpolarization. researchgate.net This effect is achieved through the activation of large-conductance Ca2+-activated K+ (BK) channels. d-nb.info Research has shown that this compound and similar compounds potentiate the outward current in cells expressing BK channels, with significant effects observed at concentrations of 1 µM and higher. researchgate.net

The activation of BK channels leads to an outward flow of K+ ions, causing the cell membrane to hyperpolarize, which can stabilize the cell's resting potential. d-nb.info This mechanism is crucial for regulating cellular excitability. researchgate.net Interestingly, the potentiating effect appears to be selective, as related compounds like abietic acid show no such effect. researchgate.net Further investigations aim to pinpoint the specific binding sites on the BK channel's α-subunit, which is believed to be the primary site of action. d-nb.inforesearchgate.net Understanding these interactions at an atomic level could clarify the structure-activity relationship that governs the activation of BK channels and could form the basis for new pharmacological strategies targeting conditions like atrial fibrillation. researchgate.net

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of novel synthetic methodologies and derivatization strategies for this compound is a key focus for creating new compounds with potentially enhanced biological activities. Methods for the preparation of 15,16-dihydroisopimaric acid and its methyl ester have been established, providing a foundational platform for further chemical modifications. researchgate.netgoogle.com

Several derivatization approaches have been explored:

Oxidation: The oxidation of methyl dihydroisopimarate using reagents like 3-chloroperbenzoic acid results in the formation of 7,8-epoxy-derivatives. researchgate.net Alternatively, using t-butylhydroperoxide with MoCl5 can produce 7α-hydroxydihydrosandaracopimarate and 7-oxotetrahydroisopimarate. researchgate.net Oxidation with selenium dioxide in dioxane yields 14α-hydroxy-derivatives. researchgate.net These oxidative transformations introduce oxygen-containing functional groups that can significantly alter the molecule's properties.

Carboxylic Acid Modification: The carboxylic acid group is a prime target for modification. For instance, amides of the related isopimaric acid have been synthesized with groups like aminoethanol and (2R)-(hydroxymethyl)pyrrolidine, yielding compounds with significant analgesic activity. researchgate.net Similar derivatizations of this compound could unlock new therapeutic potentials.

Rearrangements and Cyclizations: Acid treatment of this compound can lead to the formation of γ-lactone structures through intramolecular cyclization. core.ac.ukacs.org Furthermore, Pd-catalyzed coupling and cyclization reactions of derivatives open pathways to creating hybrid molecules containing both the diterpenoid skeleton and various heterocyclic moieties. researchgate.net

These synthetic explorations are not only crucial for generating libraries of new compounds for biological screening but also for solving theoretical questions in terpenoid chemistry. researchgate.net

High-Throughput Screening and Computational Modeling for Activity Prediction

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) and computational modeling are indispensable tools. HTS assays have been effectively used to identify and characterize modulators of BK channels. Techniques utilizing voltage-sensitive fluorescent dyes, such as DiBAC4(3), allow for the rapid measurement of membrane potential changes across many samples simultaneously. d-nb.info A decrease in fluorescence intensity corresponds to membrane hyperpolarization, indicating BK channel activation. d-nb.info This method has been successfully applied to screen pimarane compounds, including this compound, for their channel-opening capabilities. d-nb.info

In parallel, computational approaches are being used to predict the biological activities of these compounds.

Molecular Modeling: Molecular modeling has been employed to study the possible interactions between isopimaric acid derivatives and the transmembrane cannabinoid receptor CB2, providing insights into the structural basis for their observed analgesic activity. researchgate.net

PASS Prediction: The Prediction of Activity Spectra for Substances (PASS) program is another valuable in silico tool. For related triterpenoid (B12794562) structures, PASS has been used to calculate the probability of various pharmacological effects, such as antineoplastic properties, with high accuracy. mdpi.com Applying such predictive models to a virtual library of this compound derivatives could help prioritize the synthesis of compounds with the highest potential for specific therapeutic applications, such as anticancer agents. mdpi.com

These combined HTS and computational strategies enable a more efficient and targeted approach to drug discovery, reducing the time and resources required for identifying promising lead compounds. nih.gov

Role of this compound in Natural Ecosystems and Biogeochemical Cycles

This compound is a naturally occurring diterpenoid resin acid found in coniferous trees like those of the Pinus genus. d-nb.infoualberta.ca In these trees, resin acids serve as protective agents against herbivores and pathogens. researchgate.net As a component of the natural world, this compound plays a role in ecological interactions and biogeochemical processes.

When released into the environment, primarily through natural decomposition of plant matter and effluents from pulp and paper mills, these compounds can have significant ecological impacts. researchgate.netresearchgate.net this compound has been detected in environmental samples, including the sediments of the Upper Columbia River and in pulp mill effluents discharged into the Fraser River. ucr-rifs.compublications.gc.ca Its presence has also been noted in atmospheric particulate matter, indicating it can be transported through various environmental compartments. airuse.eu

The ecological role of this compound is closely linked to its toxicity. It is known to be toxic to aquatic organisms, with acute toxicity values for resin acids ranging from 0.1 to 6.5 mg/L. researchgate.net Pimaric-type resin acids are generally considered more toxic and less soluble than abietic-type acids. researchgate.net This toxicity can lead to ecological imbalances in aquatic ecosystems receiving high loads of these compounds. researchgate.net The persistence and transformation of this compound in soils, water, and the atmosphere are part of its biogeochemical cycle, influencing the chemical composition and health of these environments.

Q & A

Q. How can researchers ensure reproducibility of this compound’s bioactivity assays?

- Methodological Answer :

- Protocol Standardization : Adopt ARRIVE guidelines for reporting experimental details (e.g., cell passage number, serum batch).

- Blinded Analysis : Assign sample identifiers randomly; analyze data without knowledge of treatment groups.

- Open Data : Deposit raw datasets in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.